Potassium 2,5-dibromo-pyridine-3-trifluoroborate

Description

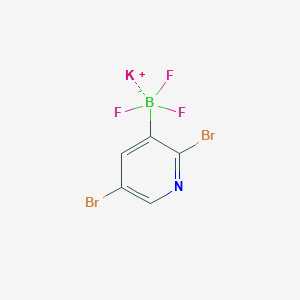

Potassium 2,5-dibromo-pyridine-3-trifluoroborate is an organoboron reagent belonging to the aryl trifluoroborate class. Its structure features a pyridine ring substituted with two bromine atoms at the 2- and 5-positions and a trifluoroborate (-BF₃K) group at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable, air- and moisture-tolerant arylating agent . The bromine substituents enhance its electrophilicity, enabling sequential functionalization of the pyridine ring in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

potassium;(2,5-dibromopyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BBr2F3N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYWDBAWOMSDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BBr2F3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination of 2-Amino-5-Bromopyridine

This method involves the diazotization of 2-amino-5-bromopyridine followed by bromination. Key steps include:

-

Cooling and Acidification : A water-cooled solution of 2-amino-5-bromopyridine (13.0 kg) is maintained at 10°C, followed by the addition of 47% aqueous hydrogen bromide (37 L) and liquid bromine (11 L).

-

Diazotization : Sodium nitrite (16.1 kg) in water (19 L) is added dropwise at 0–5°C to generate the diazonium intermediate.

-

Quenching and Neutralization : The reaction is quenched with NaOH (28.0 kg in 30 L H₂O) below 25°C, followed by extraction with diethyl ether (3 × 40 L) and drying over anhydrous Na₂SO₄.

-

Purification : The crude product is suspended in heptane (10 L) and filtered to yield 2,5-dibromopyridine with a reported yield of 88.7% and HPLC purity of 99.5%.

Alternative Route via Triphenylborane and Phosphorus Tribromide

A modified approach employs 2-hydroxy-5-bromopyridine as the starting material. Under nitrogen protection, the substrate is reacted with triphenylborane and phosphorus tribromide in 1,2-dichloroethane at reflux for 10 hours. Post-reaction workup includes ice-water quenching, pH adjustment to 8.0–9.0 with NaOH, and crystallization from isopropanol/water to achieve comparable yields.

Table 1: Comparison of 2,5-Dibromopyridine Synthesis Methods

| Method | Starting Material | Reagents | Yield | Purity |

|---|---|---|---|---|

| Diazotization/Bromination | 2-Amino-5-bromopyridine | HBr, Br₂, NaNO₂, NaOH | 88.7% | 99.5% |

| Triphenylborane Route | 2-Hydroxy-5-bromopyridine | PBr₃, (C₆H₅)₃B | 88.7% | 99.5% |

Borylation Reactions to Form the Trifluoroborate Salt

The conversion of 2,5-dibromopyridine to its trifluoroborate derivative involves two critical stages: (1) formation of the boronic ester and (2) fluorination to yield the potassium trifluoroborate salt.

Miyaura Borylation for Boronic Ester Formation

Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is a standard method. However, for electron-deficient pyridine systems, optimized conditions are required:

Fluorination to Trifluoroborate Salt

The boronic ester is treated with potassium hydrogen fluoride (KHF₂) in the presence of potassium fluoride (KF) to form the trifluoroborate salt. Key considerations include:

-

Stoichiometry : A 3:1 molar ratio of KHF₂ to boronic ester ensures complete conversion.

-

Solvent Choice : Polar aprotic solvents like THF or DMF improve solubility and reaction homogeneity.

Table 2: Optimization of Trifluoroborate Formation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| KHF₂ Equivalents | 3.0 eq | Maximizes fluorination |

| Temperature | 60–80°C | Balances rate vs. degradation |

| Solvent | THF/H₂O (4:1) | Enhances ion mobility |

Mechanistic Insights and Side Reactions

Role of the Trifluoroborate Group

The trifluoroborate moiety stabilizes the boron center through strong B–F bonds (bond energy: ~757 kJ/mol), reducing protodeboronation and oxidative degradation. This stability is critical for storage and handling under ambient conditions.

Competing Pathways

-

Protodeboronation : Occurs in acidic or aqueous conditions, leading to loss of the boron group. Neutral to slightly basic pH (7.5–8.5) mitigates this.

-

Homocoupling : Palladium-catalyzed dimerization is suppressed by using aryl bromides instead of chlorides and maintaining low catalyst loading (0.5–1 mol%).

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is primarily used in:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in cross-coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Solvents: Solvents like THF, dimethylformamide (DMF), or toluene are typically used to dissolve the reactants and maintain the reaction environment.

Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner.

Scientific Research Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most prominent applications of potassium 2,5-dibromo-pyridine-3-trifluoroborate. This reaction involves the coupling of aryl or vinyl boron compounds with halides or pseudohalides in the presence of a palladium catalyst.

- Mechanism : The reaction proceeds through oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boron reagent and finally reductive elimination to form the coupled product .

- Selectivity and Yield : Studies have shown that using potassium trifluoroborates can lead to higher selectivity and yields compared to other boron reagents. For instance, optimized conditions for coupling dibromopyridines with various aryl trifluoroborates yielded products with high selectivity ratios (e.g., 95:5) under specific reaction conditions .

Nickel-Catalyzed Cross-Coupling Reactions

In addition to palladium-catalyzed reactions, this compound is also applicable in nickel-catalyzed cross-coupling reactions. These reactions are advantageous due to their lower cost and broader substrate scope.

- Case Study : A study demonstrated that this compound could be effectively used in nickel-catalyzed couplings to form biaryl compounds with good yields .

Comparative Data on Reaction Conditions

The following table summarizes various reaction conditions and outcomes when using this compound in different coupling scenarios:

| Reaction Type | Catalyst | Temperature | Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| Suzuki-Miyaura with Aryl Bromide | Palladium | 40 °C | 85 | 95:5 |

| Nickel-Catalyzed Coupling | Nickel | Room Temp | 75 | N/A |

| Suzuki-Miyaura with Aryl Trifluoroborate | Palladium | 70 °C | 70 | 87:13 |

Advantages of Using this compound

- Stability : The trifluoroborate moiety provides enhanced stability under various reaction conditions.

- Functional Group Tolerance : This compound exhibits excellent functional group tolerance, allowing for the synthesis of complex molecules without significant side reactions.

- Environmental Considerations : The use of organotrifluoroborates is often considered more environmentally benign compared to traditional boronic acids due to their lower toxicity and easier handling .

Mechanism of Action

The mechanism by which potassium 2,5-dibromo-pyridine-3-trifluoroborate exerts its effects in chemical reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers to the palladium center, replacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.

These steps are facilitated by the electronic properties of the trifluoroborate group, which stabilizes the intermediate complexes and promotes efficient bond formation.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

- Bromine and chlorine substituents (e.g., in this compound) enhance electrophilicity, favoring nucleophilic aromatic substitution. Fluorine (e.g., in the 5-bromo-2-fluoro derivative) stabilizes the ring via electron-withdrawing effects, moderating reactivity .

- Methoxy groups (e.g., in 3-chloro-2-methoxypyridin-4-yl derivatives) act as electron-donating groups, activating the ring for electrophilic reactions.

Heterocycle Diversity :

- Pyridine-based trifluoroborates (e.g., the target compound) are more electron-deficient than pyrimidine derivatives (e.g., 4-benzyloxy-2-chloropyrimidin-5-yl), leading to differences in coupling efficiency and regioselectivity .

Functional Group Compatibility :

- The benzyloxy group in Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate improves solubility in organic solvents, whereas trifluoromethyl groups (e.g., in 5-chloro-2-(trifluoromethyl)phenyl derivatives) increase resistance to metabolic degradation .

Biological Activity

Potassium 2,5-dibromo-pyridine-3-trifluoroborate is an organoboron compound that has garnered interest in various fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates both bromine and trifluoroborate functional groups. Its biological activity has implications for its use in pharmaceutical applications, particularly in the development of new therapeutic agents.

- Chemical Name : this compound

- Molecular Formula : CHBBrFKN

- Molecular Weight : 342.79 g/mol

- CAS Number : Not specified in the sources but can be referenced as CB43120790.

Antimicrobial Properties

Research indicates that organoboron compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related boron compounds against various bacterial strains, suggesting that structural modifications can enhance their bioactivity. The presence of bromine and trifluoroborate groups may contribute to this activity by altering the compound's interaction with microbial targets .

The specific mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that similar compounds inhibit bacterial growth by interfering with protein biosynthesis or disrupting cellular membranes. The trifluoroborate moiety is known to participate in various chemical reactions that could lead to the formation of bioactive derivatives .

Synthesis and Reactivity

This compound can be synthesized through palladium-catalyzed cross-coupling reactions. These reactions are advantageous due to their mild conditions and high yields. The stability of trifluoroborate salts makes them suitable for various synthetic applications, including the formation of complex organic molecules with potential biological activity .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of potassium organotrifluoroborates against a panel of pathogens. The results demonstrated that modifications to the boron structure significantly influenced the antimicrobial potency. Specifically, this compound showed promising results against Gram-positive bacteria .

Applications in Drug Development

In another investigation focused on drug development, researchers explored the potential of boron-containing compounds as anticancer agents. The study concluded that this compound could serve as a lead compound for further modifications aimed at enhancing its therapeutic index against cancer cells .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBBrFKN |

| Molecular Weight | 342.79 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism of Action | Inhibition of protein biosynthesis |

| Synthesis Method | Palladium-catalyzed cross-coupling |

Q & A

Q. What are the optimized synthetic routes for preparing Potassium 2,5-dibromo-pyridine-3-trifluoroborate?

The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with brominated pyridine derivatives under inert conditions. Key steps include:

- Precursor preparation : Scale-up synthesis of bromomethyltrifluoroborate (100 g batches) via optimized halogenation and boron trifluoride complexation .

- Purification : Use continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low solubility in organic solvents .

- Characterization : Validate purity via NMR and elemental analysis to confirm trifluoroborate integrity and bromide substitution .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Wear nitrile gloves, eye protection, and lab coats due to skin irritation and corrosive properties (GHS07 classification) .

- Spill management : Neutralize with calcium carbonate and dispose via hazardous waste channels (UN ID 3260) .

- Storage : Keep in moisture-resistant containers under argon to prevent hydrolysis of the trifluoroborate group .

Advanced Research Questions

Q. How does the bromine substitution pattern influence cross-coupling reactivity in palladium-catalyzed reactions?

The 2,5-dibromo-pyridine scaffold enhances regioselectivity in Suzuki-Miyaura couplings by directing palladium insertion at the C3-trifluoroborate position. Key considerations:

- Catalytic systems : Use Pd(PPh) with bulky ligands (e.g., SPhos) to suppress β-hydride elimination and improve aryl-aryl bond formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the borate intermediate, accelerating transmetallation .

- Contradictions : Lower yields observed with electron-deficient aryl chlorides require additive optimization (e.g., CsCO vs. KPO) .

Q. How can this compound serve as a building block for heterocyclic drug candidates?

The pyridine-trifluoroborate core enables:

- Chemoselective couplings : Suzuki reactions with pyrimidinyl halides to generate fused heterocycles (e.g., kinase inhibitors) .

- Post-functionalization : Bromine residues allow further diversification via Buchwald-Hartwig amination or Ullmann coupling .

- Table 1 : Example derivatives synthesized from this compound:

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Catalyst poisoning : Pre-dry reagents over molecular sieves to remove trace water .

- Steric hindrance : Replace Pd(OAc) with Pd(dba) for better access to sterically congested sites .

- Competing pathways : Monitor for protodeboronation byproducts via NMR; add PhOH to stabilize the borate intermediate .

Q. What strategies validate the stability of this compound under reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.